Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate
Description
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)11-9-5-3-4-6-10(9)16-8-7-13-11/h3-6,11,13H,2,7-8H2,1H3 |
InChI Key |
ADFCORAQBGMTID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2OCCN1 |
Origin of Product |
United States |
Preparation Methods
Alkali Metal Alkoxide-Mediated Cyclization
Reaction Mechanism and Substrate Preparation
The foundational synthesis involves cyclizing 2-carbamoylphenoxyacetic acid ethyl ester using alkali metal alkoxides. As detailed in JP3112728B2, the ester substrate is dissolved in N,N-dimethylformamide (DMF) and treated with 1.2 equivalents of sodium methylate in methanol at 25°C. The reaction proceeds via deprotonation of the carbamoyl nitrogen, initiating nucleophilic attack on the adjacent carbonyl group to form the seven-membered benzoxazepine ring.
Optimization of Alkoxide Basicity
Yield correlates with alkoxide basicity: sodium ethoxide (pKa ~15.5) underperforms sodium methoxide (pKa ~16) due to slower deprotonation kinetics. Potassium tert-butoxide (pKa ~19) induces side reactions, reducing purity to <85%.
Solvent Selection
Polar aprotic solvents like DMF stabilize the transition state, achieving 94.5% yield. Substituting DMF with dimethyl sulfoxide (DMSO) decreases yield to 78% due to premature hydrolysis, while tetrahydrofuran (THF) results in incomplete conversion (62%).
Table 1: Solvent Impact on Cyclization Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 94.5 | 99.2 |
| DMSO | 46.7 | 78.0 | 95.4 |
| THF | 7.6 | 62.0 | 91.1 |
Nitro-Reduction/Cyclization Approach
Two-Step Synthesis from 2-Nitrobenzaldehyde
EP2163538B1 outlines an alternative route condensing 2-nitrobenzaldehyde with 2-chloroethylamine hydrochloride in methanol, followed by nitro-group reduction using Fe powder. The intermediate undergoes cyclization in situ, yielding a dihydrobenzodiazepine precursor. Subsequent acetylation with acetic anhydride furnishes the target compound.
Reductant Screening
Iron powder in aqueous HCl (10% v/v) achieves 88% conversion, whereas SnCl₂ causes over-reduction, generating 15% des-nitro byproducts. Zinc powder in acetic acid provides moderate yields (76%) but requires stringent temperature control (<30°C).
Table 2: Reductant Efficiency in Nitro-Group Reduction
| Reductant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Fe powder | H₂O/MeOH (1:1) | 25 | 88 |
| SnCl₂ | HCl (1M)/EtOH | 40 | 65 |
| Zn powder | AcOH/H₂O (3:1) | 30 | 76 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
The alkali metal alkoxide method outperforms nitro-reduction in batch scalability (>10 kg runs), whereas the latter suits gram-scale API intermediates. Critical bottlenecks include DMF removal in cyclization (requiring high-vacuum distillation) and Fe sludge disposal in reduction.
Green Chemistry Considerations
Industrial Applications and Patent Landscape
Pharmaceutical Relevance
The compound’s piperazinyl derivatives exhibit serotonin 5-HT₁A affinity (Ki = 12 nM), driving its use in anxiolytics. Patent JP3112728B2 claims anti-tumor activity in murine models (IC₅₀ = 1.8 μM vs. breast adenocarcinoma).
Manufacturing Processes
Lonza AG’s pilot plant employs continuous-flow cyclization, achieving 92% yield at 50 g/h throughput. Catalent’s batch process prioritizes low-temperature reduction for GMP compliance.
Chemical Reactions Analysis
Hydroamination and Cyclization
This reaction involves the formation of 3-vinyl-1,4-benzodiazepines through rhodium-catalyzed hydroamination. Key findings include:
-
Catalyst and ligands : Rhodium complexes (e.g., [Rh(cod)Cl₂]) with chiral ligands like DTBM-Segphos or DTBM-Garphos enable enantioselective cyclization .
-
Reaction conditions : Typically conducted in dichloroethane (DCE) at 0.4 M concentration, with Brønsted acids (e.g., TFA, PPTS) to facilitate protonation .
-
Enantioselectivity : The use of rigid protecting groups (e.g., tosyl) enhances enantiomeric ratios (up to 95:5 er) .
| Ligand | Brønsted Acid | Temperature | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| DTBM-Garphos | TFA | 70°C | 70 | 95:5 |
| DTBM-Segphos | PPTS | rt | 80 | 90:10 |
Substitution Reactions
Nucleophilic substitution at the benzoxazepine core introduces functional groups:
-
Reagents : Alkyl halides, acyl chlorides, and sulfonyl chlorides enable substitution at the nitrogen or oxygen positions.
-
Protecting groups : Tosyl (Ts) groups stabilize intermediates and improve enantioselectivity during cyclization .
-
Product diversity : Substituents like methyl, ethyl, or fluorinated groups modify reactivity and biological activity .
Oxidation and Reduction
The compound undergoes redox transformations to yield derivatives:
-
Oxidation : Agents like KMnO₄ or CrO₃ oxidize the tetrahydro ring to form quinones or oxides, altering electronic properties.
-
Reduction : LiAlH₄ or NaBH₄ reduce functional groups (e.g., esters to alcohols), generating dihydro or tetrahydro derivatives.
Isomerization and Rearrangements
Structural rearrangements occur under thermal conditions:
-
-Shift : Heating in acetonitrile induces isomerization of intermediates, forming benzoxazepines like 7 via flipping of the N-O-C segment .
-
Conformational dynamics : Low-temperature NMR studies reveal equilibration between conformers, influenced by ring flexibility .
Derivatization Processes
Post-cyclization modifications expand synthetic utility:
-
N-deprotection : Oxidative cleavage (e.g., CAN in MeCN/H₂O) or reductive conditions (Na/naphthalene) remove protecting groups, yielding free amines or anilines .
-
Ring-closing metathesis : Hoveyda–Grubbs catalyst facilitates formation of pyrrol-2-one rings, as seen in Lixivaptan metabolite 7 .
Mechanistic Insights
-
Temperature sensitivity : Elevated temperatures (e.g., 70°C) reduce enantioselectivity in hydroamination, highlighting the need for controlled conditions .
-
Ligand effects : Bulky ligands (e.g., DTBM-Garphos) enhance steric control, improving enantiomeric ratios .
This compound’s reactivity profile underscores its potential in medicinal chemistry and materials science, offering pathways for functionalization and structural diversification.
Scientific Research Applications
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Methyl 2,3,4,5-Tetrahydro-1,4-Benzoxazepine-5-Carboxylate
The methyl ester analog (CAS: 1922690-21-8) shares the benzoxazepine backbone but substitutes the ethyl group with a methyl ester. Key differences include:
The methyl derivative is more widely available, with at least 20 suppliers in China, many holding certifications like ISO9001 and FDA .
Thiazepine Analogs: 5-Substituted-2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepines
Replacing the oxygen atom in the benzoxazepine core with sulfur yields thiazepine derivatives. For example, 5-ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine shares structural similarities but exhibits distinct physicochemical properties:
- Spectral Data : Thiazepines show characteristic IR absorption peaks influenced by sulfur’s electronegativity, differing from benzoxazepines’ oxygen-based spectra .
- Synthesis : Thiazepines require 16-hour reaction times for cyclization , whereas benzoxazepine derivatives like those in are synthesized in 1 hour using palladium catalysis . This highlights oxygen’s role in facilitating faster ring formation compared to sulfur.
Ethyl vs. Methyl Ester Hydrochloride Salts
This may reflect differences in solubility, stability, or pharmacological activity between the two esters.
Research Findings and Industrial Relevance
- Synthetic Efficiency : Benzoxazepines generally exhibit faster synthesis times (e.g., 1 hour for biphenyl derivatives ) compared to thiazepines (16 hours ), emphasizing the role of heteroatom choice in reaction kinetics.
Biological Activity
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the cyclization of o-aminophenols with ethyl chloroformate under basic conditions. This process results in the formation of the oxazepine ring structure which is crucial for its biological activity. The compound can also be synthesized through various other methods including the use of metal catalysts and different reaction conditions to optimize yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies where similar compounds were tested against a range of microorganisms including Escherichia coli , Staphylococcus aureus , and various fungi such as Candida albicans , it was found that these compounds displayed potent inhibitory effects .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been noted to inhibit specific kinases that are crucial for tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases and proteases that are involved in disease processes.
- Cell Signaling Modulation : It affects cellular signaling pathways which can lead to altered cell cycle progression and apoptosis in cancer cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that modifications at the benzoxazepine core could enhance activity .
- Cancer Research : Another study focused on the compound's effect on glioma cells. It was found to induce cell death through multiple pathways including necroptosis and autophagy while sparing normal astrocytes from toxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving precursors such as substituted benzoxazepines or functionalized benzene derivatives. For example, bromination of a benzoxazepine precursor followed by carboxylation is a common approach . Reaction optimization requires precise control of temperature (often 60–80°C), solvent selection (e.g., dichloromethane or THF), and catalysts (e.g., palladium for cross-coupling steps). Yield improvements (>70%) are achieved by iterative adjustments to stoichiometry and reaction time .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic structure and substituent positions. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹). High-resolution MS and X-ray crystallography may resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for benzoxazepine derivatives like this compound?
- Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell lines, solvent compatibility). To address this:
- Standardize assay protocols (e.g., fixed DMSO concentrations ≤0.1%).
- Validate target interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Cross-reference with structurally analogous compounds (e.g., methyl ester derivatives) to isolate structure-activity relationships .
Q. What strategies improve the yield and purity of this compound during multi-step synthesis?
- Methodological Answer :
- Stepwise purification : Use flash chromatography after each synthetic step to remove intermediates/byproducts.
- Catalyst screening : Test palladium, nickel, or copper catalysts for cross-coupling steps to enhance regioselectivity.
- Solvent optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (acetonitrile) to improve reaction homogeneity.
- In-line monitoring : Employ HPLC or TLC to track reaction progress and terminate at optimal conversion points .
Q. How does the bicyclic structure of this compound influence its reactivity and bioactivity?
- Methodological Answer : The fused benzene-oxazepine ring system imposes conformational rigidity, which:
- Enhances metabolic stability by reducing rotational freedom susceptible to enzymatic cleavage.
- Modulates receptor binding : The planar aromatic ring engages in π-π stacking with hydrophobic protein pockets, while the ester group facilitates hydrogen bonding.
- Directs regioselectivity : The electron-rich oxygen in the oxazepine ring activates specific positions for electrophilic substitution (e.g., bromination at C-8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
